molecular formula C17H14F3N3O B2652183 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1825543-62-1

2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2652183
CAS No.: 1825543-62-1
M. Wt: 333.314
InChI Key: CNQGFSATSQRQMY-UHFFFAOYSA-N
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Description

2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyano group, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, ranging from room temperature to elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of biological pathways . The cyano group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and trifluoromethyl-substituted molecules. Examples are:

Uniqueness

What sets 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-11(2)23(15-5-3-4-13(9-15)17(18,19)20)16(24)12-6-7-22-14(8-12)10-21/h3-9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQGFSATSQRQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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